molecular formula C8H12O3 B13728339 2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic Acid

2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic Acid

Cat. No.: B13728339
M. Wt: 156.18 g/mol
InChI Key: VNLXGAINUPBXNF-UHFFFAOYSA-N
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Description

2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid typically involves the stereoselective functionalization of bicyclo[2.2.1]heptane derivatives. One common method includes the use of 1,3-oxazine or γ-lactone intermediates . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.

Scientific Research Applications

2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. These interactions can modulate biochemical pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

  • Bicyclo[2.2.1]heptane-2-carboxylic acid
  • Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid

Comparison: Compared to these similar compounds, 2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group. This dual functionality enhances its reactivity and versatility in chemical reactions, making it more valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6,9H,1-4H2,(H,10,11)

InChI Key

VNLXGAINUPBXNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC2O)C(=O)O

Origin of Product

United States

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